molecular formula C8H10N2O B580901 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1236365-97-1

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B580901
CAS No.: 1236365-97-1
M. Wt: 150.181
InChI Key: CPPPGXQTPFMECZ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde (molecular formula: C₁₃H₁₃N₃O, molecular weight: 227.26 g/mol) is a pyrazole derivative characterized by a cyclopropylmethyl substituent at the 1-position and an aldehyde group at the 5-position of the pyrazole ring . This compound is notable for its unique structural features:

  • Aldehyde functionality: Positioned at the 5th carbon, this group serves as a reactive site for nucleophilic additions or condensations, common in synthetic organic chemistry.
  • Purity: Commercial samples typically exceed 95% purity, ensuring reliability for research applications .

The compound’s structural complexity and functional groups make it a candidate for pharmaceutical intermediates or agrochemical development, though specific applications require further study.

Properties

IUPAC Name

2-(cyclopropylmethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-8-3-4-9-10(8)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPGXQTPFMECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716685
Record name 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236365-97-1
Record name 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene using carbenes or carbenoids, followed by the formation of the pyrazole ring and subsequent introduction of the aldehyde group. The cyclopropanation reaction typically uses reagents such as dichlorocarbene, generated in situ from chloroform and potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by pyrazole ring formation and functional group modifications. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

    Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl group and pyrazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde with structurally related pyrazole carbaldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Aldehyde Position Key Substituents Notable Properties
This compound C₁₃H₁₃N₃O 227.26 5 Cyclopropylmethyl (1-position) High steric bulk, ≥95% purity
1-Cyclopentyl-1H-pyrazole-5-carbaldehyde C₉H₁₂N₂O 164.20 5 Cyclopentyl (1-position) Lower steric hindrance
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde C₈H₁₂N₂O 152.19 3 Isopropyl (5), methyl (1) Compact structure, higher volatility
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde C₁₀H₁₃N₂O 177.22 4 Cyclopropyl (5), propyl (1) Aldehyde at 4-position; synthetic intermediate

Key Observations :

  • Molecular Weight : The cyclopropylmethyl group increases molecular weight significantly compared to smaller substituents (e.g., methyl or cyclopentyl).
  • Aldehyde Position : Reactivity and electronic effects vary with aldehyde placement. For instance, position 5 (target compound) may exhibit different conjugation effects compared to positions 3 or 3.

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique cyclopropylmethyl substituent and an aldehyde functional group, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

Structural Features:

  • Pyrazole Ring: A five-membered ring that is common in many bioactive molecules.
  • Cyclopropylmethyl Group: Enhances binding affinity and specificity towards biological targets.
  • Aldehyde Functional Group: Contributes to the compound's reactivity and potential interactions with enzymes or receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets through binding interactions.

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit various enzymes, which can lead to therapeutic effects in diseases where these enzymes are dysregulated.
  • Receptor Modulation: The pyrazole ring may interact with receptor sites, influencing signaling pathways associated with various biological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties: Studies have shown that pyrazole derivatives can possess antimicrobial activity, making them candidates for further investigation as potential antibiotics.
  • Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential effectiveness against various bacterial strains
Anti-inflammatoryModulation of inflammatory responses in cellular models
Enzyme inhibitionInteraction with key enzymes involved in metabolic pathways

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of pyrazole derivatives, including this compound:

  • Anticancer Activity:
    • A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound showed significant inhibition of cell cycle progression in A549 lung cancer cells at micromolar concentrations .
  • Enzyme Inhibition Studies:
    • Research indicated that this compound could act as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The inhibition was assessed using fluorescence-based assays, showing promising IC50 values .
  • Inflammatory Response Modulation:
    • In vitro studies have suggested that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

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